N-[(3,4-dichlorophenyl)methylidene]hydroxylamine
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Overview
Description
N-[(3,4-dichlorophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H5Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a dichlorophenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3,4-dichlorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3,4-dichlorobenzaldehyde+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)methylidene]hydroxylamine
- N-[(3,5-dichlorophenyl)methylidene]hydroxylamine
- N-[(3,4-dichlorophenyl)methylidene]hydrazine
Uniqueness
N-[(3,4-dichlorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1195871-16-9 |
---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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